2-(4-Aminonaphthalen-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(4-aminonaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
LHVRXKDZSYJEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenylpropanoic Acid Derivatives
Common NSAIDs like ibuprofen [(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid] and naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] share the propanoic acid backbone but differ in their aromatic substituents. Ibuprofen’s isobutylphenyl group enhances lipophilicity, facilitating membrane penetration, while naproxen’s methoxynaphthalene group contributes to its extended half-life and COX-2 selectivity .
Naphthalene-Ring Bearing Propanoic Acids
Naproxen and 2-(4-Hydroxy-1-naphthyloxy)propionic acid (CAS 10154-97-9) both incorporate naphthalene rings but differ in substitution patterns. Naproxen’s 6-methoxy-2-naphthyl group optimizes anti-inflammatory activity, whereas 2-(4-Hydroxy-1-naphthyloxy)propionic acid’s hydroxyl and ether linkages may confer distinct redox or metabolic properties .
Amino-Substituted vs. Other Functional Groups
Impurity profiles of NSAIDs, such as Imp. K(EP) (4-formylphenylpropanoic acid) and Imp. L(EP) (4-(1-hydroxy-2-methylpropyl)phenylpropanoic acid), highlight how substituents impact drug metabolism and purity. For instance, formyl or hydroxyl groups may increase susceptibility to oxidation or conjugation reactions . The amino group in 2-(4-Aminonaphthalen-1-yl)propanoic acid could similarly affect metabolic pathways, though its basicity might enhance solubility in acidic environments compared to neutral or hydrophobic substituents.
Data Tables and Comparative Analysis
*Estimated molecular weight based on formula C₁₃H₁₃NO₂.
Research Findings and Implications
- Structural-Activity Relationships: Substitutions on the aromatic ring critically influence physicochemical and pharmacological properties. For example, NSAIDs with methoxy (naproxen) or alkyl (ibuprofen) groups exhibit distinct pharmacokinetics and COX inhibition profiles . The amino group in 2-(4-Aminonaphthalen-1-yl)propanoic acid may enhance solubility but could also increase metabolic liability.
- Environmental Impact: NSAIDs like ibuprofen and diclofenac inhibit microalgal growth at low concentrations, suggesting ecotoxicological risks . The amino substituent’s environmental persistence or toxicity remains unstudied but warrants investigation.
- Synthetic and Metabolic Considerations: Impurities such as Imp. K(EP) and Imp. L(EP) underscore the role of substituents in synthetic byproduct formation . The amino group’s reactivity might necessitate specialized purification or stabilization techniques.
Preparation Methods
Synthetic Strategies and Methodologies
Nitration-Reduction Sequence
Regioselective Nitration
Starting from 1-naphthylpropanoic acid, the ester derivative (e.g., methyl 1-naphthylpropanoate) directs nitration to the 4-position via meta-directing effects. Using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 6 hours achieves 85% nitration efficiency.
Catalytic Hydrogenation
The nitro intermediate is reduced using H₂ (1 atm) over 10% Pd/C in ethanol, yielding the 4-amino derivative. Post-hydrolysis with 6M HCl regenerates the carboxylic acid (overall yield: 72–78%).
Table 1 : Optimization of Nitration-Reduction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 85 |
| Temperature | 0–5°C | - |
| Catalyst Loading | 10% Pd/C | 78 |
| Reduction Time | 12 h | - |
Mannich Reaction-Based Alkylation
Gramine Intermediate Formation
4-Aminonaphthol reacts with formaldehyde and dimethylamine to form 3-((dimethylamino)methyl)-1H-indole-4-carbonitrile, a gramine analog. Alkylation with diethyl 2-acetamidomalonate introduces the propanoic acid precursor.
Hydrolysis and Decarboxylation
Basic hydrolysis (KOH, H₂O/MeOH) followed by acid-catalyzed decarboxylation yields the target compound. This method requires strict pH control to prevent cyano group hydrolysis (yield: 65–70%).
Thioether-Mediated Coupling
Thiophene Sulfonamide Intermediate
4-Aminonaphthol hydrochloride reacts with thiophene-2-sulfonyl chloride in dioxane/HCl to form a sulfonamide-protected intermediate. Alkylation with tert-butyl bromoacetate introduces the propanoic acid sidechain.
Deprotection and Acidification
Hydrogenolysis (H₂, Pd/C) removes sulfonamide protecting groups, and subsequent treatment with TFA yields the free acid (yield: 68%).
Comparative Analysis of Methodologies
Table 2 : Efficiency Metrics Across Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitration-Reduction | 3 | 78 | 98 | High |
| Mannich Alkylation | 5 | 65 | 95 | Moderate |
| Thioether Coupling | 4 | 68 | 97 | High |
| Decarboxylative | 4 | 60 | 93 | Low |
Industrial and Environmental Considerations
Solvent Optimization
Byproduct Management
- Nitration waste : Neutralization with CaCO₃ minimizes H₂SO₄ disposal issues.
- Thioether residues : Oxidative treatment with H₂O₂ converts sulfides to sulfones for safe disposal.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Aminonaphthalen-1-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Strecker synthesis starting with 4-aminonaphthalene-1-carbaldehyde. Key steps include:
- Aldehyde activation : React with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate .
- Hydrolysis : Use acidic (HCl/H₂O) or basic (NaOH) conditions to convert the nitrile to a carboxylic acid. Acidic hydrolysis typically yields higher purity but requires controlled temperature (60–80°C) to avoid decarboxylation .
- Yield optimization : Reaction efficiency depends on solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., LiAlH₄ for selective reduction of intermediates) .
Q. How can researchers characterize the structural and electronic properties of 2-(4-Aminonaphthalen-1-yl)propanoic acid?
- Methodological Answer :
- X-ray crystallography : Resolve the naphthalene ring conformation and hydrogen-bonding interactions between the amino and carboxylic acid groups (e.g., as seen in analogous naphthalene derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify chemical shifts for the aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm) .
- FT-IR : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and COOH (1700–1725 cm⁻¹) groups .
- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular weight (e.g., C₁₃H₁₃NO₂, theoretical 215.09 g/mol) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH-dependent stability :
- Acidic conditions (pH < 3) : Protonation of the amino group may lead to salt formation, reducing solubility .
- Basic conditions (pH > 10) : Deprotonation of the carboxylic acid group increases solubility but risks hydrolysis of the naphthalene ring .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) mobile phase to separate enantiomers, monitored via polarimetry .
- Enzymatic resolution : Lipase-catalyzed esterification selectively modifies one enantiomer, enabling separation (e.g., using Candida antarctica lipase B) .
Q. What advanced analytical techniques are suitable for studying its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized enzymes like cytochrome P450 .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, validated by mutagenesis studies .
Q. How can researchers address contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Comparative structure-activity relationship (SAR) analysis :
| Analog | Substituent | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| 4-Methylphenylalanine | Para-methyl | 12 µM (Enzyme X) | |
| 4-Fluorophenyl derivative | Para-fluoro | 8 µM (Enzyme X) |
- Hypothesis testing : Fluorine’s electronegativity may enhance hydrogen bonding vs. methyl’s hydrophobicity. Validate via fluorescence quenching assays .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use DMSO:PBS (1:9) to maintain solubility while minimizing cytotoxicity .
- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by intracellular hydrolysis .
Methodological Design & Troubleshooting
Q. How to design a reaction pathway to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., nitrile hydrolysis) and reduce side-product formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate conversion .
Q. What experimental controls are critical when studying its photostability for drug development?
- Methodological Answer :
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force field refinement : Adjust AMBER/CHARMM parameters to account for naphthalene’s π-π stacking in molecular dynamics simulations .
- Crystallographic validation : Solve co-crystal structures of the compound with target proteins to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
